[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate
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Overview
Description
[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate is an organic compound with the molecular formula C10H14O7 It is a derivative of oxane, featuring two acetoxy groups and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate typically involves the acetylation of the corresponding oxane derivative. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or a similar base. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate can undergo various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding diol.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Formation of the corresponding diol.
Oxidation: Formation of carboxylic acids or ketones.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- (3R,5S)-4,5-Diacetyloxyoxan-3-yl acetate
- (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl acetate
- (3R,5S)-Fluvastatin
Uniqueness
Compared to similar compounds, it may offer advantages in terms of selectivity and efficiency in certain chemical reactions and biological interactions .
Properties
IUPAC Name |
[(3S,5R)-4,5-diacetyloxyoxan-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-6(12)16-9-4-15-5-10(17-7(2)13)11(9)18-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMMESQJOZVCAX-ZACCUICWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COCC(C1OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC[C@@H](C1OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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